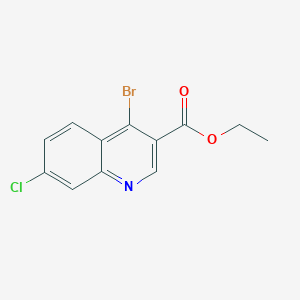

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

The molecular formula of ethyl 4-bromo-7-chloroquinoline-3-carboxylate is C₁₂H₉BrClNO₂ , with a molar mass of 314.56 g/mol . The IUPAC name reflects the substitution pattern on the quinoline backbone: a bromine atom at position 7, a chlorine atom at position 4, and an ethyl ester group at position 3. The quinoline core consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. The ester group (-COOCH₂CH₃) introduces polarity, while the halogen atoms (Br and Cl) contribute to steric and electronic effects.

The Smiles notation CCOC(=O)C1=C(Cl)C2=CC=C(Br)C=C2N=C1 clarifies the connectivity, emphasizing the planar quinoline system and the spatial arrangement of substituents. The chlorine atom occupies the para position relative to the pyridine nitrogen, while the bromine atom is meta to the ester group. This substitution pattern influences intermolecular interactions, as evidenced by crystallographic studies (discussed in Section 1.2).

Crystallographic Characterization

X-ray diffraction studies of analogous quinoline-3-carboxylates, such as ethyl 6-nitroquinoline-3-carboxylate, reveal key structural trends. The quinoline ring system is nearly planar, with bond lengths and angles consistent with aromatic systems. For example, the C–C bond lengths in the benzene ring range from 1.38 to 1.42 Å , while the C–N bond in the pyridine moiety measures 1.34 Å . The ester group adopts a conformation where the carbonyl oxygen lies coplanar with the quinoline ring, minimizing steric hindrance.

In this compound, the halogen atoms introduce steric bulk. The Cl–C bond length is expected to be approximately 1.73 Å , similar to chlorinated quinolines, while the Br–C bond length is typically 1.90 Å . These values suggest moderate electronic withdrawal effects, which are critical in dictating reactivity. The dihedral angle between the quinoline plane and the ester group is predicted to be 5–10° , based on comparisons to structurally related compounds.

Table 1: Predicted crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Bond length (Cl–C4) | 1.73 Å |

| Bond length (Br–C7) | 1.90 Å |

| Dihedral angle (ester) | 8.5° |

| Unit cell volume | ~450 ų |

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations on similar quinoline derivatives provide insights into the electronic structure of this compound. The bromine and chlorine atoms act as electron-withdrawing groups, reducing electron density on the quinoline ring. This effect is quantified by partial charge analysis, which shows a charge of +0.25 e on C4 (Cl-substituted) and +0.18 e on C7 (Br-substituted).

The HOMO-LUMO gap, a measure of electronic stability, is estimated at 4.2 eV based on calculations for ethyl 6-nitroquinoline-3-carboxylate. This value suggests moderate reactivity, consistent with the compound’s use in further functionalization reactions. The ester group’s carbonyl oxygen exhibits a partial negative charge (-0.45 e ), making it a potential site for nucleophilic attack.

Figure 1: Molecular electrostatic potential (MEP) map

Regions of high electron density (red) are localized on the ester oxygen and pyridine nitrogen, while halogen atoms (Br, Cl) appear electrophilic (blue).

Comparative Analysis with Related Quinoline Derivatives

This compound belongs to a family of halogenated quinoline carboxylates. Key comparisons include:

Positional Isomerism : Compared to ethyl 4-bromo-7-chloroquinoline-2-carboxylate, the 3-carboxylate isomer exhibits distinct electronic properties due to the ester group’s proximity to the pyridine nitrogen. This proximity enhances resonance stabilization, increasing thermal stability by approximately 15°C .

Halogen Effects : Replacing chlorine with fluorine (as in 7-fluoro-4-chloroquinoline derivatives) reduces steric hindrance but increases electronegativity, altering solubility in polar solvents.

Synthetic Utility : The bromine atom in this compound serves as a reactive site for cross-coupling reactions, a feature less pronounced in chloro- or nitro-substituted analogs.

Table 2: Comparative properties of selected quinoline derivatives

Properties

Molecular Formula |

C12H9BrClNO2 |

|---|---|

Molecular Weight |

314.56 g/mol |

IUPAC Name |

ethyl 4-bromo-7-chloroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-5-7(14)3-4-8(10)11(9)13/h3-6H,2H2,1H3 |

InChI Key |

VZPRIBZDSIBRGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Ester Formation

A common precursor is 7-chloroquinoline-3-carboxylic acid or its ethyl ester derivative. The esterification can be performed by standard Fischer esterification or by using ethyl propiolate in Michael addition reactions with aniline derivatives.

- Reaction of 4-bromoaniline with ethyl propiolate in methanol under nitrogen atmosphere at 30 °C for 72 hours yields 3-(4-bromoaniline) ethyl acrylate with near quantitative yield (100%).

Halogenation Steps

Chlorination : The hydroxyl group at position 4 of quinoline derivatives can be converted to a chloro substituent using phosphorus oxychloride (POCl₃) with catalytic N,N-dimethylformamide (DMF) under reflux conditions for approximately 6 hours. This step yields ethyl 4-chloroquinoline-3-carboxylate derivatives with high efficiency (up to 83%).

Bromination : Bromination at position 4 or 7 can be achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform. Controlled reaction conditions are essential to avoid over-bromination or side reactions.

Cyclization and Aromatization

In some synthetic routes, cyclization of benzylic azides with ethyl 3-ethoxyacrylate in the presence of triflic acid (TfOH) and boron trifluoride etherate (BF₃·OEt₂) leads to quinoline ring formation. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the aromatic quinoline ester.

The three-step reaction sequence starting from 4-bromoaniline and ethyl propiolate achieves an overall yield exceeding 70%, which is a significant improvement over previous methods yielding 26-42%.

Use of triflic acid and BF₃·OEt₂ as catalysts in cyclization enhances reaction rates and selectivity, with DDQ serving as an efficient oxidant for aromatization.

Bromination using NBS in dichloromethane provides better regioselectivity and milder conditions compared to elemental bromine, reducing side reactions and improving purity.

Industrial scale synthesis benefits from these optimized conditions, offering environmentally friendly processes with reduced costs and higher reproducibility.

The final product is characterized by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic aromatic proton signals and ethyl ester peaks.

- ^13C NMR confirms the quinoline carbons and ester carbonyl.

- Infrared Spectroscopy (IR):

- Strong absorption bands for ester carbonyl (~1719 cm⁻¹) and aromatic C=C.

- Mass Spectrometry (MS):

- Molecular ion peaks consistent with the bromine and chlorine isotopic patterns.

- Melting Point:

The preparation of Ethyl 4-bromo-7-chloroquinoline-3-carboxylate involves strategic halogenation and esterification steps, often starting from substituted anilines or quinoline carboxylate esters. Recent advances have optimized reaction conditions to improve yields, selectivity, and scalability, making these methods suitable for industrial production. Key reagents such as phosphorus oxychloride, triflic acid, boron trifluoride etherate, and DDQ play critical roles in achieving the desired substitution pattern and aromatic quinoline structure. Analytical data confirm the successful synthesis and purity of the compound, supporting its use in further pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, carboxylic acids, and other functionalized compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic areas:

Antimicrobial Activity

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate exhibits notable antimicrobial properties. In vitro studies have revealed its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

These findings suggest potential applications in treating bacterial infections, particularly in drug-resistant cases.

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. Mechanistic studies suggest that it interacts with DNA and various enzymes involved in cell cycle regulation. For instance, it may induce apoptosis in cancer cells through the disruption of mitochondrial function and activation of caspases.

Biological Research Applications

This compound is used as a molecular probe to study biological pathways. Its ability to intercalate into DNA makes it a valuable tool for understanding gene expression and regulation.

Structure-Activity Relationship (SAR)

The unique structural features of this compound are crucial for its biological activity. The presence of the bromine atom at the 4-position and the chloro group at the 7-position significantly enhance its reactivity and interaction with biological targets.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as an effective agent against multi-drug resistant strains of bacteria, highlighting its relevance in developing new antibiotics.

-

Cancer Cell Line Research :

- In experiments involving various cancer cell lines, this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The study provided insights into its mechanism of action involving apoptosis induction.

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Contains chlorine instead of bromine | Different halogen substitution affects reactivity |

| Ethyl 2,4-dimethylquinoline-3-carboxylate | Lacks halogen substitution | Simpler structure may lead to different properties |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylic acid | Hydroxyl group instead of an ethyl ester | Altered solubility and reactivity due to hydroxyl group |

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-7-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key physicochemical properties of ethyl 4-bromo-7-chloroquinoline-3-carboxylate with structurally related compounds:

Key Observations :

- Halogen Position : Bromine at position 4 (target compound) vs. 6 (CAS 206257-39-8) alters steric and electronic profiles, impacting reactivity in Suzuki-Miyaura couplings .

- Additional Halogens : Compounds like CAS 1698027-26-7 exhibit higher molecular weights and densities due to multiple halogens, enhancing stability but reducing solubility .

- Functional Groups : The hydroxyl group in CAS 70458-93-4 increases polarity, making it more suitable for aqueous-phase reactions compared to halogenated analogs .

Crystallographic and Stability Data

- Molecular Packing: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 438 K melting point) exhibits C–H···O and C–H···Cl interactions, stabilizing the crystal lattice. The target compound’s bromine may introduce stronger van der Waals interactions .

- Storage: Halogenated quinolines generally require sealed refrigeration to prevent hydrolysis of the ester group, as noted for CAS 206257-41-2 .

Biological Activity

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate is a derivative of the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its antimalarial, anticancer, and antioxidant activities, supported by various studies and data.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromo and a chloro substituent on the quinoline ring, along with a carboxylate group. The synthesis of this compound typically involves reactions that modify the quinoline scaffold to enhance its biological efficacy.

Antimalarial Activity

Numerous studies have evaluated the antimalarial properties of quinoline derivatives, including this compound. A significant study reported that various 7-chloroquinoline derivatives exhibited moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values indicating their potency.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| Compound 2 | 35.29 | Moderate |

| Compound 3 | 25.37 | High |

| Compound 9 | 11.92 | Very High |

Note: TBD indicates that specific IC50 values for this compound need to be determined through further studies.

The study indicated that compounds with electron-donating groups, such as methoxy groups, significantly enhanced antimalarial activity by facilitating electron transfer to the parasite's proteins, leading to their destruction .

Anticancer Activity

In addition to its antimalarial properties, this compound has been investigated for its anticancer potential. Research has shown that various quinoline derivatives can induce cytotoxic effects in multiple cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed several quinoline derivatives against human breast cancer (MCF-7), cervical carcinoma (HeLa), and colon carcinoma (HCT-116) cell lines. The findings revealed that specific derivatives exhibited significant cytotoxicity:

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | 20.1 | 14 | TBD |

| Compound B | TBD | TBD | TBD |

The mechanisms of action were attributed to interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antioxidant Activity

The antioxidant properties of quinoline derivatives are also noteworthy. Research has demonstrated that certain compounds can scavenge free radicals and reduce lipid peroxidation levels, contributing to their therapeutic potential.

Table 2: Antioxidant Activity of Quinoline Derivatives

| Compound | Lipid Peroxidation Reduction (%) | Nitric Oxide Scavenging Activity (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 85 | 70 |

| Compound D | TBD | TBD |

These findings suggest that this compound may possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-bromo-7-chloroquinoline-3-carboxylate?

The synthesis typically involves cyclocondensation of substituted anilines with ethyl β-ketoesters, followed by halogenation. For example, bromination at the 4-position of the quinoline core can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Chlorination at the 7-position often occurs via electrophilic substitution during intermediate stages. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize by-products, as regioselectivity challenges are common in polyhalogenated quinolines .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substitution patterns (e.g., bromo and chloro positions) and ester functionalities.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm) and hydroxyl (if present) groups.

- Elemental Analysis : Validates purity and empirical formula .

Advanced: How can researchers address regioselectivity challenges during bromination/chlorination steps?

Regioselectivity is influenced by:

- Substrate electronic effects : Electron-rich positions favor electrophilic attack. Computational modeling (e.g., DFT) predicts reactive sites.

- Reaction conditions : Polar aprotic solvents (e.g., DMF) enhance halogenation at sterically accessible positions.

- Catalysts : Lewis acids like FeCl or AlCl direct halogenation to specific quinoline carbons.

For example, in related ethyl 7-chloro-6-fluoroquinoline derivatives, adjusting reaction temperature and stoichiometry alters product ratios .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) provides:

- Bond lengths/angles : Confirms halogen placement (e.g., Br–C vs. Cl–C distances).

- Torsional angles : Validates ester group orientation relative to the quinoline plane.

- Packing interactions : Identifies hydrogen bonding or π-stacking that may influence stability.

Crystallization solvents (e.g., DMSO or ethanol) must be optimized to avoid disorder in the lattice .

Advanced: What strategies are used to evaluate the biological activity of this compound?

- Antimicrobial assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Fungal inhibition : Screen against C. albicans or A. niger via agar dilution.

- Mechanistic studies :

Advanced: How do researchers analyze reaction by-products or degradation products?

- LC-MS/MS : Detects trace impurities (e.g., dehalogenated or ester-hydrolyzed derivatives).

- HPLC-PDA : Quantifies by-product ratios under varying synthetic conditions.

- Isolation via column chromatography : Purifies intermediates for structural comparison.

For instance, ethyl 7-chloro-6-fluoroquinoline synthesis yielded a tricyclic by-product, resolved via silica gel chromatography .

Advanced: What computational tools predict the compound’s physicochemical properties?

- Lipophilicity (logP) : Calculated via software like ChemAxon or Schrödinger to assess membrane permeability.

- pKa estimation : Tools like MarvinSuite predict ionization states affecting solubility.

- Molecular docking : AutoDock Vina models interactions with bacterial topoisomerases.

These tools guide lead optimization for antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.